molecular formula C11H13N3 B13918698 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine

Cat. No.: B13918698
M. Wt: 187.24 g/mol
InChI Key: IIRZJUNPMDPKMW-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone or aldehyde, followed by cyclization using acid or base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
  • 2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]indole
  • 5H-Pyrido[3,2-b]indole

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine is unique due to its specific substitution pattern and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-8-amine

InChI

InChI=1S/C11H13N3/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-2,5,7,14H,3-4,6,12H2

InChI Key

IIRZJUNPMDPKMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC=N3

Origin of Product

United States

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